molecular formula C21H27NO5S B13387390 (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl4-methylbenzenesulfonate

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl4-methylbenzenesulfonate

Cat. No.: B13387390
M. Wt: 405.5 g/mol
InChI Key: RQWPOWPOCHOWOX-UHFFFAOYSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate is a chemical compound often used in organic synthesis. It is a derivative of amino acids and is commonly employed as a protecting group for amines in peptide synthesis. The compound’s structure includes a tert-butoxycarbonyl (Boc) group, which is widely used due to its stability under various reaction conditions and ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate typically involves the protection of the amino group of an amino acid derivative with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for Boc deprotection.

    Di-tert-butyl dicarbonate (Boc2O): Used for Boc protection.

    Oxalyl Chloride: Used for mild deprotection of the Boc group.

Major Products Formed

The major product formed from the deprotection of (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate is the free amine derivative, which can then undergo further functionalization or coupling reactions.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism by which (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate exerts its effects is primarily through the protection of the amino group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can then react with other reagents to form desired products .

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butoxycarbonyl-L-phenylalanine: Another Boc-protected amino acid derivative.

    N-tert-Butoxycarbonyl-L-alanine: A simpler Boc-protected amino acid.

    N-tert-Butoxycarbonyl-L-lysine: A Boc-protected amino acid with a longer side chain.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate is unique due to its specific structure, which includes a phenyl group and a sulfonate ester. This combination provides distinct reactivity and stability compared to other Boc-protected amino acids .

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5S/c1-16-10-12-19(13-11-16)28(24,25)26-15-18(14-17-8-6-5-7-9-17)22-20(23)27-21(2,3)4/h5-13,18H,14-15H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWPOWPOCHOWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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